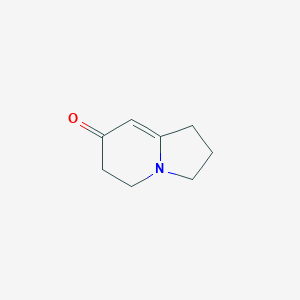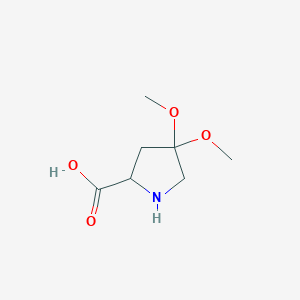
1-((4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl)amino)anthraquinone
Descripción general
Descripción
1-((4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl)amino)anthraquinone is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their vibrant colors and are often used as dyes and pigments. The structure of this compound includes an anthraquinone core, which is a polycyclic aromatic hydrocarbon, and a triazine ring substituted with methylphenylamino groups. This unique combination of functional groups imparts specific chemical and physical properties to the compound, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl)amino)anthraquinone typically involves multiple steps:
-
Formation of the Triazine Ring:
- The triazine ring can be synthesized starting from cyanuric chloride. The nucleophilic substitution of cyanuric chloride with methylphenylamine under controlled conditions yields 4,6-bis(methylphenylamino)-1,3,5-triazine.
- Reaction conditions: This reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, at temperatures ranging from 0°C to room temperature.
-
Coupling with Anthraquinone:
- The synthesized triazine derivative is then coupled with an anthraquinone derivative, such as 1-aminoanthraquinone, through a nucleophilic aromatic substitution reaction.
- Reaction conditions: This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF), with the reaction mixture heated to around 100°C.
Industrial Production Methods: In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-((4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl)amino)anthraquinone can undergo various chemical reactions, including:
Oxidation: The anthraquinone core can be oxidized to form quinone derivatives.
Reduction: Reduction of the anthraquinone moiety can yield hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the triazine ring.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-((4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl)amino)anthraquinone has several applications in scientific research:
Chemistry: Used as a dye and pigment due to its vibrant color and stability. It is also studied for its photophysical properties.
Biology: Investigated for its potential use in biological staining and as a fluorescent probe.
Medicine: Explored for its potential anticancer properties due to the presence of the anthraquinone moiety, which is known to intercalate with DNA.
Industry: Utilized in the production of high-performance pigments and dyes for textiles, plastics, and inks.
Mecanismo De Acción
The mechanism by which 1-((4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl)amino)anthraquinone exerts its effects is largely dependent on its interaction with biological molecules:
Molecular Targets: The compound can intercalate with DNA, disrupting the replication and transcription processes.
Pathways Involved: It may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing oxidative stress.
Comparación Con Compuestos Similares
1-Aminoanthraquinone: Shares the anthraquinone core but lacks the triazine ring, making it less versatile in terms of functionalization.
4,6-Bis(methylphenylamino)-1,3,5-triazine: Contains the triazine ring but lacks the anthraquinone core, limiting its applications in dye chemistry.
Uniqueness: 1-((4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl)amino)anthraquinone is unique due to the combination of the anthraquinone and triazine moieties, which imparts both vibrant color properties and the potential for biological activity. This dual functionality makes it particularly valuable in applications requiring both chemical stability and biological efficacy.
Propiedades
IUPAC Name |
1-[[4,6-bis(N-methylanilino)-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N6O2/c1-36(20-12-5-3-6-13-20)30-33-29(34-31(35-30)37(2)21-14-7-4-8-15-21)32-25-19-11-18-24-26(25)28(39)23-17-10-9-16-22(23)27(24)38/h3-19H,1-2H3,(H,32,33,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIZIULQZWGIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)N(C)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226477 | |
| Record name | 1-((4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl)amino)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75551-82-5 | |
| Record name | 1-[[4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl]amino]-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75551-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl)amino)anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075551825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl)amino)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[4,6-bis(methylphenylamino)-1,3,5-triazin-2-yl]amino]anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one](/img/structure/B3357753.png)
![3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole](/img/structure/B3357761.png)

![3H-chromeno[3,4-d]imidazol-4-one](/img/structure/B3357773.png)

![6-Methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B3357780.png)






